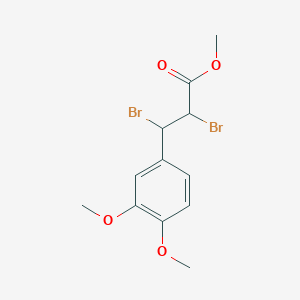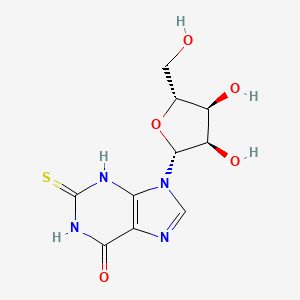
2-Mercaptoinosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercaptoinosine is a sulfur-containing nucleoside analog derived from inosine It is characterized by the presence of a thiol group (-SH) attached to the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Mercaptoinosine can be synthesized through several methods. One common approach involves the reaction of 5-amino-1-β-D-ribofuranosyl-4-imidazolecarboxamide with an isothiocyanate under mild reaction conditions . Another method includes the conversion of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) to this compound using alkali metal alkyl xanthate, followed by oxidation of the mercapto group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Mercaptoinosine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Mercaptoinosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and nucleic acid interactions.
Industry: It is used in the development of diagnostic assays and as a reagent in biochemical research.
Mecanismo De Acción
2-Mercaptoinosine exerts its effects by interfering with nucleic acid synthesis. It competes with natural nucleosides for incorporation into DNA and RNA, leading to the disruption of nucleic acid metabolism. This interference can result in the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies .
Comparación Con Compuestos Similares
Similar Compounds
6-Mercaptopurine: Another sulfur-containing nucleoside analog used in cancer treatment.
Thioguanine: Similar to 6-mercaptopurine, used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine in the body.
Uniqueness
2-Mercaptoinosine is unique due to its specific structure and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to other nucleoside analogs .
Propiedades
Número CAS |
6544-32-7 |
|---|---|
Fórmula molecular |
C10H12N4O5S |
Peso molecular |
300.29 g/mol |
Nombre IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-3H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5S/c15-1-3-5(16)6(17)9(19-3)14-2-11-4-7(14)12-10(20)13-8(4)18/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,20)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
AUYUQRZZWNNBPA-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=S)NC2=O |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=S)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


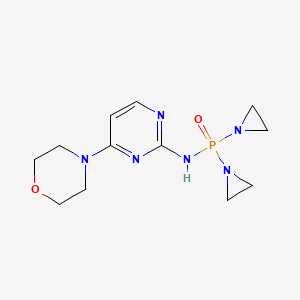
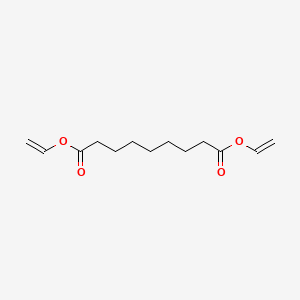
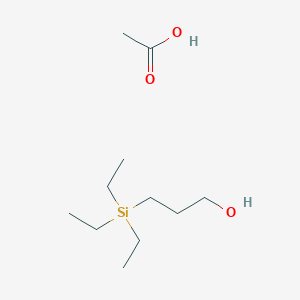
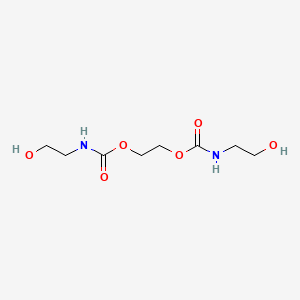
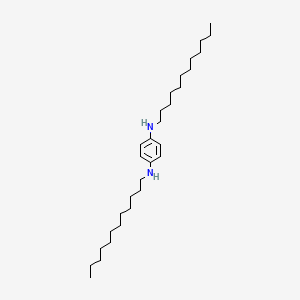
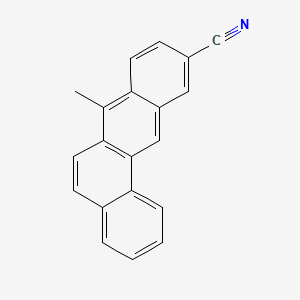
![2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone](/img/structure/B14733588.png)
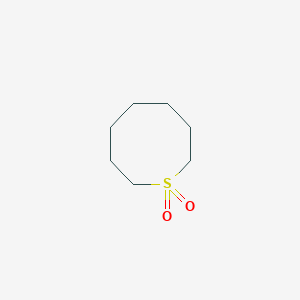

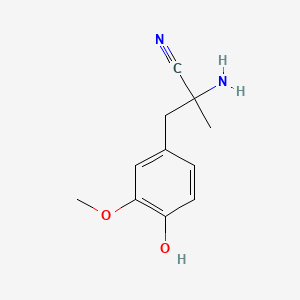
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)

